4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid
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Overview
Description
4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate reagents to introduce the phenoxy and benzoic acid functionalities. Common synthetic routes may include:
Esterification: Reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable esterifying agent.
Oxidation: Oxidizing the intermediate to form the benzoic acid derivative.
Coupling Reactions: Using coupling agents to link the phenoxy group to the benzoic acid core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-4-hydroxyphenylacetic acid: Shares similar functional groups but differs in the core structure.
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
4-(4-Hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
81326-09-2 |
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Molecular Formula |
C17H18O8 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenoxy)-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C17H18O8/c1-21-11-7-10(8-12(22-2)15(11)18)25-16-13(23-3)5-9(17(19)20)6-14(16)24-4/h5-8,18H,1-4H3,(H,19,20) |
InChI Key |
ACQYRYSQZIXFDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2=CC(=C(C(=C2)OC)O)OC)OC)C(=O)O |
Origin of Product |
United States |
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